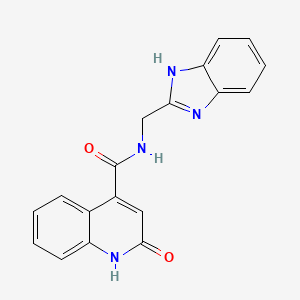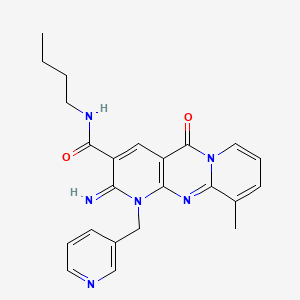![molecular formula C26H28N2O6S B11124699 N-[4-(benzyloxy)phenyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11124699.png)
N-[4-(benzyloxy)phenyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to an acetamide moiety. The presence of a morpholinylsulfonyl group adds to its chemical diversity, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-(benzyloxy)aniline with 2-methyl-4-(morpholin-4-ylsulfonyl)phenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction is carried out under an inert atmosphere, typically at room temperature, to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of nitro groups will produce corresponding amines.
Applications De Recherche Scientifique
N-[4-(benzyloxy)phenyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-[4-(benzyloxy)phenyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H28N2O6S |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H28N2O6S/c1-20-17-24(35(30,31)28-13-15-32-16-14-28)11-12-25(20)34-19-26(29)27-22-7-9-23(10-8-22)33-18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-19H2,1H3,(H,27,29) |
Clé InChI |
JCBSWWCOEFQAPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124621.png)

![2-(5-Chloropyridin-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124628.png)
![(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11124630.png)

![(2Z)-2-(1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11124651.png)
![2-[1-(morpholin-4-yl)ethyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11124657.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B11124660.png)
![ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B11124662.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124665.png)
![2-[(Z)-1-(4-butoxyphenyl)methylidene]-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11124675.png)
![3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide](/img/structure/B11124687.png)
![5-(azepan-1-yl)-2-{(E)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11124694.png)
![4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide](/img/structure/B11124696.png)
